2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
This compound, with the systematic name 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide , belongs to the class of thiadiazole derivatives . Let’s break down its structure:
Chemical Formula: CHNOSF
Molecular Weight: 402.42 g/mol
CAS Number: 942-70-1
This compound features a 1,2,4-triazole ring, a thiol (sulfanyl) group, and an acetamide moiety. Its synthesis and applications are intriguing, so let’s explore further!
Preparation Methods
Synthetic Routes:
-
Azo Dyes Synthesis
Substrate: 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
Reaction: Azo coupling with suitable diazonium salts
Conditions: Mild temperature, base-catalyzed
Application: Possible nonlinear optical (NLO) properties .
-
HCV NS5B Polymerase Inhibitors
Reaction: Incorporation into 4-thiazolidinone derivatives
Application: Potent inhibitors of hepatitis C virus (HCV) NS5B polymerase .
Industrial Production:
While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using the above routes.
Chemical Reactions Analysis
Reactions: It can undergo various transformations, including oxidation, reduction, and substitution.
Common Reagents:
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for novel compounds.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: HCV drug development.
Industry: NLO materials, pharmaceutical intermediates.
Mechanism of Action
Targets: Specific enzymes or receptors (e.g., HCV NS5B polymerase).
Pathways: Interference with viral replication, protein synthesis, or other cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of 1,2,4-triazole and thiol groups sets it apart.
Similar Compounds: Explore related thiadiazoles and triazoles in the literature.
Properties
Molecular Formula |
C18H18FN5O2S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-11-3-8-15(26-2)14(9-11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-6-13(19)7-5-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
YOHNUFDHROBXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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